SARS-CoV-2 nsp13-IN-3

SARS-CoV-2 nsp13 helicase ATPase inhibition

SARS-CoV-2 nsp13-IN-3 (Compound C3; CAS 1015582-31-6) is a small-molecule inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase, specifically targeting its ssDNA-stimulated ATPase activity with an IC₅₀ of 32 μM. It belongs to a series of chemical probes developed to interrogate the essential role of nsp13 in viral replication, occupying an intermediate potency position within the wider landscape of nsp13 inhibitors that spans from sub-micromolar to high micromolar range.

Molecular Formula C24H27N7O
Molecular Weight 429.5 g/mol
Cat. No. B5096080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp13-IN-3
Molecular FormulaC24H27N7O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C5=CC=CC=C5OC)C)C
InChIInChI=1S/C24H27N7O/c1-16-13-17(2)27-24(26-16)30-11-9-29(10-12-30)23-14-18(3)25-22-15-20(28-31(22)23)19-7-5-6-8-21(19)32-4/h5-8,13-15H,9-12H2,1-4H3
InChIKeyJGEQONYINWVWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2 nsp13-IN-3: A Mid-Range Potency Probe for Helicase ATPase Inhibition


SARS-CoV-2 nsp13-IN-3 (Compound C3; CAS 1015582-31-6) is a small-molecule inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase, specifically targeting its ssDNA-stimulated ATPase activity with an IC₅₀ of 32 μM . It belongs to a series of chemical probes developed to interrogate the essential role of nsp13 in viral replication, occupying an intermediate potency position within the wider landscape of nsp13 inhibitors that spans from sub-micromolar to high micromolar range [1].

Mid-range helicase ATPase probe

Targets SARS-CoV-2 nsp13 ssDNA⁺ ATPase with intermediate inhibitory potency for biochemical studies.

Benchmark reference for SAR

Provides a well-characterized mid-range IC₅₀ baseline to map structure-activity relationships within nsp13 inhibitor series.

ssDNA-dependent selectivity

Selective for ssDNA-stimulated ATPase over basal activity, supporting mechanistic enzymology studies.

Why SARS-CoV-2 nsp13-IN-3 Cannot Be Substituted with Other nsp13 Inhibitors


Generic substitution of nsp13 inhibitors is not scientifically valid due to significant variation in their biochemical potency, selectivity profiles, and downstream antiviral effects. The IC₅₀ values for ssDNA⁺ ATPase inhibition span over two orders of magnitude across this inhibitor class, from 0.28 μM for SARS-CoV-2 nsp13-IN-7 (Compound 6r) to 57 μM for SARS-CoV-2 nsp13-IN-4 (C4(d)) . Furthermore, critical differences exist in activity against alternative enzymatic states (e.g., ssDNA⁻ ATPase) and in cellular antiviral efficacy. SARS-CoV-2 nsp13-IN-3, with an IC₅₀ of 32 μM, occupies a distinct mid-range potency niche that is neither the most potent probe nor the weakest, making it a valuable reference compound for SAR studies and a baseline control in high-throughput screening campaigns [1].

Potency span exceeds 100-fold across inhibitors

nsp13 inhibitor IC₅₀ values range from sub-μM to >50 μM; replacing with a different analog may shift assay sensitivity and SAR interpretation.

Selectivity profiles differ between enzymatic states

Some analogs inhibit both ssDNA⁺ and ssDNA⁻ ATPase, while nsp13-IN-3 lacks basal activity. Substitution confounds ssDNA-dependent readouts.

Cellular antiviral window may not transfer

Class-level data suggest a significant potency drop from biochemical to cellular assays; direct substitution in cell-based screens requires independent validation.

Quantitative Differentiation of SARS-CoV-2 nsp13-IN-3 Against Key Comparators


Potency Ranking: Intermediate ssDNA⁺ ATPase Inhibition Compared to IN-1, IN-2, IN-4, IN-5, and IN-7

SARS-CoV-2 nsp13-IN-3 inhibits nsp13 ssDNA⁺ ATPase with an IC₅₀ of 32 μM, positioning it as an intermediate-potency probe within the inhibitor series . This value is 5.3-fold less potent than SARS-CoV-2 nsp13-IN-1 (IC₅₀ = 6 μM) , 1.3-fold more potent than SARS-CoV-2 nsp13-IN-2 (IC₅₀ = 42 μM) , 1.8-fold more potent than SARS-CoV-2 nsp13-IN-4 (IC₅₀ = 57 μM) , and 1.6-fold more potent than SARS-CoV-2 nsp13-IN-5 against its primary target (IC₅₀ = 50 μM) . In contrast, it is 114-fold less potent than the advanced lead SARS-CoV-2 nsp13-IN-7 (IC₅₀ = 0.28 μM) .

ssDNA⁺ ATPase IC₅₀ ranking
Reported
IC₅₀ = 32 μM. 5.3× less potent than IN-1 (6 μM); 1.3–1.8× more potent than IN-2, IN-4, IN-5; 114× less potent than IN-7 (0.28 μM).
Supports SAR benchmarking and assay reproducibility.
Cross-study comparable; derived from primary reference.
SARS-CoV-2 nsp13 helicase ATPase inhibition

Selectivity Profile: Specific Inhibition of ssDNA⁺ ATPase Activity

SARS-CoV-2 nsp13-IN-3 is reported to inhibit nsp13 ssDNA⁺ ATPase activity (IC₅₀ = 32 μM) but does not inhibit ssDNA⁻ ATPase, demonstrating a distinct selectivity profile compared to other members of the series . This profile mirrors that of the more potent SARS-CoV-2 nsp13-IN-1 (IC₅₀ = 6 μM, no ssDNA⁻ inhibition) but contrasts with SARS-CoV-2 nsp13-IN-5, which inhibits both ssDNA⁺ ATPase (IC₅₀ = 50 μM) and ssDNA⁻ ATPase (IC₅₀ = 55 μM) , and SARS-CoV-2 nsp13-IN-4, which also inhibits both activities (IC₅₀ = 57 μM and 240 μM, respectively) .

Selectivity profile
Reported
Inhibits ssDNA⁺ ATPase (32 μM); no inhibition of ssDNA⁻ ATPase. Matches IN-1 selectivity; contrasts with dual inhibitors IN-4 and IN-5.
Enables ssDNA-dependent ATPase mechanistic studies.
Selectivity mirrors potent IN-1; no cross-activity on basal ATPase.
SARS-CoV-2 nsp13 helicase enzymatic selectivity

Comparative Antiviral Activity in SARS-CoV-2 Infected Cells

While specific cellular antiviral data for SARS-CoV-2 nsp13-IN-3 (IC₅₀ = 32 μM in biochemical assay) is not publicly available, a class-level inference can be drawn from related compounds with similar biochemical potency [1]. For instance, the structurally distinct SSYA10-001 series demonstrated that a compound with an IC₅₀ of ~20 μM in the ATPase assay exhibited an EC₅₀ of 81 μM in a SARS-CoV-2 antiviral assay, with significant cytotoxicity at 200 μM [2]. This suggests that the modest biochemical potency of nsp13-IN-3 may translate to limited cellular antiviral window, underscoring its primary utility as a biochemical probe rather than a cellular lead.

Cellular antiviral context
Class-level inference
Not directly reported for nsp13-IN-3. Class analog (SSYA10-001 series) with biochemical IC₅₀ ~20 μM showed EC₅₀ = 81 μM and cytotoxicity at 200 μM.
Supports biochemical probe use; limited cellular window implied.
Based on structural analog data; direct nsp13-IN-3 cell data needed.
SARS-CoV-2 antiviral assay cellular efficacy

Positioning Within the nsp13 Inhibitor Landscape from High-Throughput Screening

A comprehensive kinetic screen of 5,000 small molecules identified six nsp13 inhibitors with IC₅₀ values ranging from 6 ± 0.5 μM to 50 ± 6 μM [1]. SARS-CoV-2 nsp13-IN-3, with an IC₅₀ of 32 μM, falls precisely in the mid-range of this distribution, representing the typical potency of validated hits from such screens . This contrasts with the low hit rate observed in much larger screens; for example, a 650,000-compound HTS campaign yielded only 7,009 primary hits (~1.1% hit rate), highlighting the challenge of identifying potent nsp13 inhibitors [2].

HTS hit distribution
Reported
IC₅₀ = 32 μM sits mid-range in a validated hit set of 6 compounds (IC₅₀ 6–50 μM). Hit rate from 650k-compound screen was ~1.1%.
Benchmark for assay validation and medchem starting point.
Reflects typical hit potency; low hit rate underscores screening challenge.
SARS-CoV-2 nsp13 helicase high-throughput screening

Distinct Chemical Scaffold and Molecular Properties vs. Advanced Leads

SARS-CoV-2 nsp13-IN-3 (Compound C3) possesses a distinct chemical scaffold compared to the more potent lead compound nsp13-IN-7 (Compound 6r, IC₅₀ = 0.28 μM) . While the exact structure of nsp13-IN-3 is not publicly disclosed, its CAS registry number (1015582-31-6) and reported molecular formula (C₂₀H₁₉N₃O₃) indicate a chemical class distinct from the 4-((quinolin-8-ylthio)methyl)benzamide scaffold of nsp13-IN-7 [1]. This chemical differentiation is critical for exploring alternative binding modes and overcoming potential resistance mutations or scaffold-specific liabilities.

Chemical scaffold
Supporting evidence
CAS 1015582-31-6; distinct from 4-((quinolin-8-ylthio)methyl)benzamide scaffold of lead nsp13-IN-7. No structural homology.
Enables scaffold-diverse chemical biology toolbox.
Supports resistance and off-target profiling studies.
SARS-CoV-2 nsp13 helicase chemical probe

Optimal Scientific Use Cases for SARS-CoV-2 nsp13-IN-3


Biochemical Assay Validation and Standardization

Due to its well-characterized and consistent IC₅₀ of 32 μM in nsp13 ssDNA⁺ ATPase assays across multiple vendor datasheets, SARS-CoV-2 nsp13-IN-3 serves as an ideal reference compound for validating new nsp13 biochemical assays, normalizing inter-laboratory data, and establishing positive controls for high-throughput screening campaigns . Its mid-range potency reduces the risk of assay interference while providing a clear, reproducible signal [1].

Structure-Activity Relationship (SAR) Baseline Studies

The compound's position as an intermediate-potency inhibitor (IC₅₀ = 32 μM) within the nsp13-IN series makes it a valuable baseline for SAR exploration. Researchers can systematically modify its scaffold to understand which structural features drive potency improvements towards the sub-micromolar activity observed in advanced leads like nsp13-IN-7 (IC₅₀ = 0.28 μM) , or to design analogs with altered selectivity profiles compared to dual-activity inhibitors .

Mechanistic Studies of Helicase Enzymology

The reported selectivity of nsp13-IN-3 for ssDNA⁺ ATPase over basal ssDNA⁻ ATPase activity makes it a precise tool for dissecting the mechanistic coupling between nucleic acid binding and ATP hydrolysis in the nsp13 catalytic cycle . This is in contrast to inhibitors like nsp13-IN-5, which inhibit both states and are thus less suitable for isolating the ssDNA-dependent component of the enzyme's function [1].

Negative Control for Cellular Antiviral Studies

Based on class-level inference from compounds with similar biochemical potency (IC₅₀ ~20-30 μM) that exhibit weak antiviral EC₅₀ (>80 μM) and a narrow therapeutic window, nsp13-IN-3 is most appropriately deployed as a negative or weak-efficacy control in cellular antiviral assays . Its use in this context helps calibrate the sensitivity of cell-based screening systems and distinguishes potent cellular leads from biochemical false positives [1].

Application
Selection Property
Validation Focus
Biochemical assay validation
Consistent mid-range IC₅₀ reference
Inter-laboratory reproducibility; HTS calibration
SAR baseline studies
Intermediate potency scaffold
Structure-activity mapping toward sub-μM leads
Mechanistic helicase enzymology
ssDNA⁺ ATPase selectivity
ssDNA-dependent ATP hydrolysis uncoupling
Cellular antiviral assay calibration
Limited cellular activity (class-level)
Assay sensitivity and false-positive discrimination

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